1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
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Overview
Description
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
The synthesis of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the use of Sonogashira coupling reactions to introduce the phenyl groups at specific positions on the pyrene core . The reaction conditions often require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro, halogen, or alkyl groups are introduced using reagents like nitric acid, halogens, or alkyl halides under acidic or basic conditions.
Scientific Research Applications
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene include other pyrene derivatives and polycyclic aromatic hydrocarbons. These compounds share similar structural features but differ in the number and position of phenyl groups. For example:
1,3,6,8-Tetrasubstituted pyrene derivatives: These compounds have substituents at the 1, 3, 6, and 8 positions, which can affect their chemical and physical properties.
Phenyl-substituted pyrenes: These compounds have phenyl groups at various positions on the pyrene core, influencing their reactivity and applications.
Properties
CAS No. |
918654-67-8 |
---|---|
Molecular Formula |
C62H38 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
1-phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-9-41(10-4-1)51-29-21-43-27-35-57-53(31-23-45-25-33-55(51)59(43)61(45)57)49-15-7-13-47(37-49)39-17-19-40(20-18-39)48-14-8-16-50(38-48)54-32-24-46-26-34-56-52(42-11-5-2-6-12-42)30-22-44-28-36-58(54)62(46)60(44)56/h1-38H |
InChI Key |
CNHCUVRODNQNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
Origin of Product |
United States |
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